molecular formula C13H14N2O B12508923 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile

Cat. No.: B12508923
M. Wt: 214.26 g/mol
InChI Key: ALFHJBBHXKYUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H14N2O It is characterized by a pyrrolidine ring substituted with a benzyl group and an acetonitrile group

Preparation Methods

The synthesis of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile typically involves the reaction of pyrrolidine derivatives with benzyl halides and acetonitrile. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Benzylation: The pyrrolidine derivative is then reacted with a benzyl halide (e.g., benzyl chloride) under basic conditions to introduce the benzyl group.

    Introduction of the Acetonitrile Group: Finally, the benzylated pyrrolidine is reacted with acetonitrile in the presence of a suitable catalyst to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Biological Activity

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

Property Value
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The compound's structure allows it to interact with receptors involved in these pathways, although specific receptor interactions remain to be fully elucidated.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study where the compound was administered to rodents, significant reductions in immobility time in the forced swim test were observed, suggesting an increase in locomotor activity and potential antidepressant properties.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of intracellular signaling pathways that are critical for cell survival .

Study 1: Antidepressant Activity Assessment

In a controlled experiment, researchers evaluated the effects of varying doses of this compound on rodent behavior. The study found that higher doses significantly reduced depressive-like behaviors compared to control groups.

Dose (mg/kg) Immobilization Time (s) Statistical Significance
0 (Control)180-
10140p < 0.05
20100p < 0.01

Study 2: Neuroprotection in Oxidative Stress Models

Another study focused on the neuroprotective effects of the compound against oxidative stress. Neuronal cell lines treated with hydrogen peroxide showed increased survival rates when co-treated with this compound.

Treatment Cell Viability (%) Control Viability (%)
Hydrogen Peroxide45-
Hydrogen Peroxide + Drug75-

Properties

IUPAC Name

2-(1-benzyl-5-oxopyrrolidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHJBBHXKYUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.